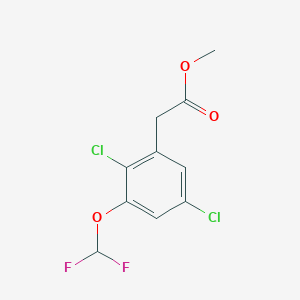

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate

CAS No.: 1806352-55-5

Cat. No.: VC2755722

Molecular Formula: C10H8Cl2F2O3

Molecular Weight: 285.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806352-55-5 |

|---|---|

| Molecular Formula | C10H8Cl2F2O3 |

| Molecular Weight | 285.07 g/mol |

| IUPAC Name | methyl 2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetate |

| Standard InChI | InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 |

| Standard InChI Key | MXNOVPAFSKKRJD-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C(=CC(=C1)Cl)OC(F)F)Cl |

| Canonical SMILES | COC(=O)CC1=C(C(=CC(=C1)Cl)OC(F)F)Cl |

Introduction

Chemical Properties

Structural Characteristics

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate possesses a complex molecular structure that combines multiple functional groups strategically positioned on an aromatic core. The compound features:

-

A benzene ring as the central structural element

-

Two chlorine atoms positioned at C-2 and C-5 of the aromatic ring

-

A difluoromethoxy (OCF₂H) group at the C-3 position

-

A methyl acetate (CH₂COOCH₃) group attached to the ring

This specific arrangement of electron-withdrawing and electron-donating groups creates a unique electronic distribution across the molecule, influencing its chemical reactivity, physical properties, and potential biological interactions. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and metabolic stability, characteristics often sought in pharmaceutical development.

Physical and Chemical Data

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate is characterized by the following physico-chemical properties:

| Property | Value |

|---|---|

| CAS No. | 1806352-55-5 |

| IUPAC Name | methyl 2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetate |

| Molecular Formula | C₁₀H₈Cl₂F₂O₃ |

| Molecular Weight | 285.07 g/mol |

| Standard InChI | InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 |

| Standard InChIKey | MXNOVPAFSKKRJD-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C(=CC(=C1)Cl)OC(F)F)Cl |

| PubChem Compound | 121228289 |

| Purity | ≥95% (typical commercial grade) |

The compound is typically available as a solid at room temperature with physical properties consistent with its molecular weight and functional group composition.

Reactivity Profile

The reactivity of Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate is significantly influenced by its multiple functional groups:

-

The chlorine atoms at positions 2 and 5 function as electron-withdrawing groups, reducing electron density in the aromatic ring and making it less susceptible to electrophilic aromatic substitution reactions.

-

The difluoromethoxy group at position 3 exhibits both electron-withdrawing inductive effects (through the fluorine atoms) and electron-donating resonance effects (through the oxygen atom), creating a complex electronic influence on the ring.

-

The methyl acetate functional group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and reduction to primary alcohols under appropriate conditions.

These reactive characteristics make the compound valuable as a synthetic intermediate in preparing more complex molecules with specific functional arrangements.

Synthesis and Preparation

Reaction Conditions

Based on the synthesis of similar compounds, such as Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate, the preparation typically involves specific reaction conditions:

-

Esterification reactions often employ acid catalysis (such as sulfuric acid or p-toluenesulfonic acid)

-

Reactions are frequently conducted under reflux conditions to drive the reaction to completion

-

Anhydrous conditions may be necessary for certain steps to prevent unwanted side reactions

-

Careful temperature control is essential, particularly during halogenation and fluorination steps

-

Purification often involves recrystallization or column chromatography to achieve high purity

Applications and Research

Pharmaceutical Research

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate has significant potential applications in pharmaceutical research:

-

As a building block for synthesizing more complex bioactive molecules

-

As an intermediate in developing novel pharmaceutical compounds targeting specific biological pathways

-

For structure-activity relationship studies, where systematic modifications of the compound can reveal correlations between chemical structure and biological activity

-

As a potential precursor to compounds with specific pharmacological properties

The presence of the difluoromethoxy group is particularly noteworthy, as this moiety has gained importance in medicinal chemistry due to its ability to modulate the lipophilicity, metabolic stability, and binding properties of drug candidates.

Chemical Research Applications

Beyond pharmaceutical applications, the compound serves valuable functions in fundamental chemical research:

-

As a model compound for studying reaction mechanisms involving halogenated aromatic compounds

-

For investigating the influence of electron-withdrawing groups on aromatic reactivity

-

In developing new synthetic methodologies for complex organic molecules

-

For studying the effects of fluorine substitution on molecular properties and reactivity

Comparative Analysis

Comparison with Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate

Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate (CAS No.: 1803791-53-8) represents a structural isomer of the compound of interest, with key similarities and differences:

-

Both compounds share the identical molecular formula (C₁₀H₈Cl₂F₂O₃) and molecular weight (285.07 g/mol)

-

The critical difference lies in the positioning of the chlorine atoms: the 2,6-dichloro isomer has chlorine atoms at positions 2 and 6, while the 2,5-dichloro isomer has chlorine atoms at positions 2 and 5

-

Both contain the difluoromethoxy group at position 3 and the methyl acetate functionality

-

These positional differences likely result in distinct three-dimensional structures, potentially affecting chemical reactivity, biological binding properties, and metabolic profiles

Understanding these structural relationships provides valuable insights for structure-activity relationship studies in chemical and pharmaceutical research.

Comparison with Ethyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate

Ethyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate (CAS No.: 1807037-98-4) represents a homologous ester variant with distinct properties:

-

The ethyl ester has a molecular formula of C₁₁H₁₀Cl₂F₂O₃ and a higher molecular weight of 299.09 g/mol compared to the methyl ester

-

Both compounds maintain identical substituent patterns on the aromatic ring

-

The difference in ester group (ethyl versus methyl) may influence properties such as lipophilicity, metabolic stability, and hydrolysis rates

-

These differences can be strategically utilized in pharmaceutical development to optimize pharmacokinetic properties

The availability of both methyl and ethyl ester variants provides researchers with options for fine-tuning molecular properties in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume